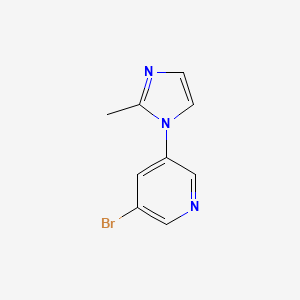

3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine

Descripción

Propiedades

IUPAC Name |

3-bromo-5-(2-methylimidazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-7-12-2-3-13(7)9-4-8(10)5-11-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSVTYPUVIGYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

- 2-Amino-3-methyl-5-bromopyridine : Used as a starting material in related syntheses involving bromopyridine derivatives.

- 6-Bromopicolinaldehyde : Used as a starting point for constructing bromopyridine-imidazole hybrids.

Synthetic Route Overview

Step 1: Functionalization of Pyridine Ring

Bromination and amino group introduction on the pyridine ring are performed to provide a reactive site for further substitution. For example, 2-amino-3-methyl-5-bromopyridine is prepared and used as a key intermediate.

Step 2: Formation of Imidazole Substituent

Imidazole derivatives, such as 2-methylimidazole, can be synthesized or procured commercially. The imidazole ring is often introduced via nucleophilic substitution or condensation reactions.

Step 3: Coupling Reaction

The coupling of the imidazole moiety to the pyridine ring is typically achieved by nucleophilic substitution of a suitable leaving group on the pyridine (e.g., bromine at the 5-position) with the nitrogen of 2-methylimidazole. This can be facilitated by bases such as potassium carbonate in polar aprotic solvents like DMF at room temperature or elevated temperatures.

Example Synthesis (Based on Analogous Compounds)

A synthetic approach inspired by related compounds involves:

- The synthetic routes involving bromopyridine intermediates and imidazole derivatives are well-established and yield the desired substituted pyridine-imidazole compounds in moderate to good yields (70-85%).

- Reaction conditions such as solvent choice, temperature, and molar ratios are critical for optimizing yield and purity.

- Analytical techniques such as NMR (1H and 13C), mass spectrometry, and chromatography are used to confirm structure and purity.

- Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2-Amino-3-methyl-5-bromopyridine or 6-bromopicolinaldehyde | Commercially available or synthesized |

| Solvent | 1,2-Dichloromethane, DMF | Depends on step |

| Catalyst/Acid | p-Toluenesulfonic acid | Used in formylation steps |

| Base | Potassium carbonate | Used in nucleophilic substitution |

| Temperature | Reflux (for formylation), RT or mild heating (for substitution) | Controlled to optimize yield |

| Reaction time | 4-16 hours | Varies by step |

| Yield | 70-85% | Depends on step and purification |

The preparation of 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine involves strategic functionalization of a bromopyridine precursor followed by nucleophilic substitution with 2-methylimidazole. The synthetic methods are supported by related literature on bromopyridine and imidazole derivatives, demonstrating reliable yields and reproducibility. Optimization of reaction conditions such as molar ratios, solvents, and temperature is essential for efficient synthesis.

Análisis De Reacciones Químicas

3-Bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine undergoes various types of chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Oxidation reactions: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Building Block in Organic Synthesis

3-Bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine serves as a versatile building block in organic synthesis. Its bromine atom can undergo substitution reactions, making it useful for synthesizing more complex molecules. Common methods include:

- Substitution Reactions: The bromine can be replaced with various functional groups using reagents like organolithium or Grignard reagents.

- Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation with agents like hydrogen peroxide, while reduction can be achieved using lithium aluminum hydride or sodium borohydride.

2. Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. This property is significant for developing catalysts and studying metal-ligand interactions.

Biological Applications

1. Antimicrobial and Antifungal Properties

Research indicates that 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine exhibits potential antimicrobial and antifungal activities. Studies have shown its efficacy against various pathogens, suggesting its use in developing new antimicrobial agents.

2. Anticancer Research

The compound is under investigation for its anticancer properties, particularly its ability to inhibit specific enzymes involved in cancer progression. The imidazole moiety may interact with biological targets such as cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis .

Medicinal Chemistry

Drug Development

The unique structure of 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine makes it a candidate for drug development. Its potential to target specific receptors or enzymes positions it as a promising scaffold for designing new pharmaceuticals, particularly in oncology and infectious diseases .

Industrial Applications

Material Science

In the industrial sector, 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine is explored for developing advanced materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows for modifications that enhance material performance in various applications .

Case Studies

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism

Research focused on the interaction of 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine with cytochrome P450 enzymes revealed that the compound inhibits enzyme activity at micromolar concentrations. This inhibition suggests a pathway for further exploration in anticancer drug design targeting metabolic pathways involved in tumor growth .

Mecanismo De Acción

The mechanism of action of 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, the imidazole moiety can bind to the heme iron atom of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural features with 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine, enabling comparative analysis:

Key Observations:

- Substituent Effects: The target compound’s 2-methylimidazole group contrasts with chlorine (3-bromo-6-chloro-2-methylpyridine) or chloromethyl (3-bromo-5-(chloromethyl)pyridine hydrochloride) substituents in commercial analogs.

- Reactivity: Bromine at position 3 is conserved across all analogs, suggesting shared utility in Suzuki-Miyaura or Ullmann coupling reactions. However, steric and electronic differences (e.g., fused isothiazole in ’s compound) alter reaction kinetics and regioselectivity .

- Applications: 3-Bromo-5-phenylisothiazolo[4,3-b]pyridine () demonstrates antiviral activity, implying that the target compound’s imidazole group could similarly modulate kinase inhibition or protein binding .

Analytical Characterization

- HRMS and NMR (): High-resolution mass spectrometry (HRMS) and ¹H NMR are critical for confirming molecular identity in brominated pyridines. For example, 3-bromo-5-phenylisothiazolo[4,3-b]pyridine was characterized by HRMS ([M+H]⁺ = 290.9590) and aromatic proton NMR shifts . The target compound would require analogous rigorous characterization.

Actividad Biológica

3-Bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antimicrobial, antifungal, and anticancer properties, while also exploring its mechanisms of action and potential applications in drug development.

Antimicrobial Properties

Research indicates that 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine exhibits notable antimicrobial activity . It has been evaluated against various bacterial strains, demonstrating effectiveness similar to or exceeding that of standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (Gram-positive) | 4 μg/ml |

| Escherichia coli (Gram-negative) | 8 μg/ml |

| Pseudomonas aeruginosa (Gram-negative) | 16 μg/ml |

The compound's ability to inhibit the growth of these pathogens suggests potential utility in treating bacterial infections, particularly those resistant to conventional therapies .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several fungal species:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 μg/ml |

| Aspergillus niger | 1 μg/ml |

These findings indicate that 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine could be a promising candidate for antifungal treatments, particularly in immunocompromised patients.

Anticancer Potential

The anticancer properties of this compound have also been investigated. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Study: Breast Cancer Cell Line

In a recent study, treatment with 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine resulted in a significant reduction in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 40 | 25 |

The results demonstrate a dose-dependent response, indicating its potential as an anticancer agent .

The biological activity of 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine is largely attributed to its imidazole moiety , which allows it to interact with various biological targets. Notably, it can bind to the heme iron atom of cytochrome P450 enzymes, inhibiting their activity. This interaction is crucial for the metabolism of many drugs and can lead to significant pharmacological effects .

Interaction with Biological Targets

The binding affinity of this compound to specific receptors and enzymes is under investigation. Preliminary studies suggest that it may interact with:

- Cytochrome P450 Enzymes : Inhibition may affect drug metabolism.

- Kinases : Potential inhibition could disrupt cancer cell signaling pathways.

These interactions highlight the compound's versatility and potential applications in both antimicrobial and anticancer therapies .

Applications in Drug Development

Given its diverse biological activities, 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine is being explored as a lead compound for drug development. Its applications include:

- Antimicrobial agents : Targeting resistant bacterial strains.

- Antifungal treatments : Addressing infections in immunocompromised individuals.

- Cancer therapeutics : Developing inhibitors for specific cancer pathways.

The ongoing research aims to optimize the pharmacological profile of this compound while minimizing potential side effects associated with its use .

Q & A

Q. What are the common synthetic routes for 3-bromo-5-(2-methyl-1H-imidazol-1-yl)pyridine?

- Methodological Answer : The compound can be synthesized via bromination and cyclization strategies. For example, bromination of intermediates like (4-methylbenzoyl)propionamide followed by cyclization with 2-amino-5-methylpyridine has been employed to form imidazopyridine derivatives . Microwave-assisted one-pot synthesis is another efficient method, reducing reaction times and improving yields for substituted imidazoheterocycles . Additionally, electron density surface maps have guided synthetic strategies for bromoimidazopyridines, ensuring regioselectivity in challenging reactions .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely adopted for structural determination. This program allows high-resolution analysis of bond lengths, angles, and intermolecular interactions, even with twinned or complex crystal data . Complementary techniques like NMR and IR spectroscopy validate the fused pyridine-imidazole core, with computational studies (DFT) providing insights into electronic properties .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Flash chromatography with hexane/ethyl acetate gradients (e.g., 7:3 or 9:1 ratios) effectively separates impurities, as demonstrated in the synthesis of brominated isothiazolopyridines . Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) further enhances purity, particularly for intermediates prone to by-product formation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in imidazole-pyridine coupling?

- Methodological Answer : Systematic screening of catalysts (e.g., Pd-based catalysts for cross-coupling) and solvents (e.g., DMF for microwave-assisted reactions) improves efficiency . Kinetic studies under varying temperatures (25–120°C) and inert atmospheres (N₂/Ar) help identify decomposition pathways. For example, bromine-labile intermediates may require low-temperature bromination (-20°C) to prevent side reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvate formation. Comparative analysis with computational models (e.g., Gaussian-based DFT simulations of ¹H/¹³C shifts) clarifies ambiguous assignments . High-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, HSQC) are critical for confirming molecular connectivity, particularly in cases of regioisomeric by-products .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, 3-bromoimidazopyridines undergo Pd-catalyzed arylation with aryl boronic acids to generate biaryl derivatives, useful in drug discovery . Steric hindrance from the 2-methylimidazole group may necessitate bulky ligands (e.g., XPhos) to enhance catalytic activity .

Q. What computational methods predict the biological activity of derivatives of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like CDK2 or CYP2A6 identifies potential inhibitory activity. For example, imidazole-pyridine hybrids exhibit affinity for cytochrome P450 isoforms, as validated by in vitro microsomal assays . QSAR models trained on electronic parameters (HOMO-LUMO gaps, dipole moments) further correlate structural features with bioactivity .

Contradiction Analysis and Troubleshooting

Q. Why do different synthetic routes yield varying proportions of regioisomers?

- Methodological Answer : Competing pathways (e.g., electrophilic vs. nucleophilic bromination) influence regioselectivity. Microwave irradiation often favors kinetic control, reducing isomer formation compared to conventional heating . Reaction monitoring via TLC or LC-MS at intermediate stages helps isolate the desired product early .

Q. How to address discrepancies between theoretical and experimental crystallographic data?

- Methodological Answer : Discrepancies in bond angles or torsional strains may arise from crystal packing effects. Refinement with anisotropic displacement parameters in SHELXL improves accuracy . Pairwise comparison with analogous structures in the Cambridge Structural Database (CSD) validates deviations .

Biological and Pharmacological Applications

Q. What enzymatic targets are associated with this compound’s derivatives?

- Methodological Answer :

Derivatives show promise as kinase inhibitors (e.g., CDK2) and cytochrome P450 modulators. For instance, 3-(2-methyl-1H-imidazol-1-yl)pyridine analogs are selective CYP2A6 inhibitors, relevant in drug metabolism studies . Cell-based assays (e.g., fluorescence polarization for kinase activity) quantify potency, while mutagenesis studies pinpoint binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.